(1R,2R)-2-(4-fluoro-3-methoxyanilino)-1-(trifluoromethyl)cyclohexan-1-ol
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Overview
Description
Preparation Methods
The preparation of BAY-9897 involves the synthesis of its parent compound, BAY-390, followed by modifications to render it inactive. The synthetic route typically includes:
Synthesis of the cyclohexanol core: This involves the formation of the cyclohexanol ring structure.
Introduction of the trifluoromethyl group: This step involves the addition of the trifluoromethyl group to the cyclohexanol core.
Attachment of the phenylamino group: The phenylamino group is introduced to the structure.
Fluorination and methoxylation: The final steps involve the addition of the fluorine and methoxy groups to the phenyl ring
Chemical Reactions Analysis
BAY-9897, being an inactive analog, does not undergo significant chemical reactions under normal conditions. its parent compound, BAY-390, is known to interact with TRPA1 receptors. The major reactions include:
Oxidation and reduction: These reactions are not significant for BAY-9897 due to its inactivity.
Substitution reactions: The compound can undergo substitution reactions, particularly involving the phenyl ring.
Hydrolysis: BAY-9897 can undergo hydrolysis under acidic or basic conditions
Scientific Research Applications
BAY-9897 is primarily used as a negative control in scientific research involving TRPA1 inhibitors. Its applications include:
Chemistry: Used to study the structure-activity relationship of TRPA1 inhibitors.
Biology: Employed in cellular assays to understand the role of TRPA1 in pain and inflammation.
Medicine: Utilized in preclinical studies to evaluate the efficacy of TRPA1 inhibitors.
Industry: Used in the development of new analgesic drugs targeting TRPA1 receptors
Mechanism of Action
As an inactive analog, BAY-9897 does not exert significant biological effects. It serves as a negative control to validate the activity of TRPA1 inhibitors like BAY-390. The molecular targets and pathways involved include the TRPA1 receptor, which is activated by various endogenous mediators and is linked to pain and inflammation .
Comparison with Similar Compounds
BAY-9897 is compared with other TRPA1 inhibitors and their inactive analogs. Similar compounds include:
BAY-390: The active TRPA1 inhibitor.
A-079: Another TRPA1 inhibitor used in research.
GRC-17536: A TRPA1 antagonist used in clinical studies for painful diabetic neuropathy
BAY-9897 is unique due to its specific structure and role as a negative control, which helps in validating the activity of TRPA1 inhibitors in various assays .
Properties
Molecular Formula |
C14H17F4NO2 |
---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
(1R,2R)-2-(4-fluoro-3-methoxyanilino)-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17F4NO2/c1-21-11-8-9(5-6-10(11)15)19-12-4-2-3-7-13(12,20)14(16,17)18/h5-6,8,12,19-20H,2-4,7H2,1H3/t12-,13-/m1/s1 |
InChI Key |
CWRARANSONEPBZ-CHWSQXEVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)N[C@@H]2CCCC[C@@]2(C(F)(F)F)O)F |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCCCC2(C(F)(F)F)O)F |
Origin of Product |
United States |
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